2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI)
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Overview
Description
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) can be achieved through several methods. One common approach involves the condensation reaction and decarboxylation of diethyl malonate with 3-nitro-5-chloropyridine, followed by reduction . The reaction conditions typically involve the use of sodium and a suitable solvent.
Industrial Production Methods
Industrial production methods for 2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine-2-carboxylic acid:
2-Methylpyridine-3-carboxylic acid: This compound has a similar carboxylic acid group but differs in the position of the methyl group.
2-Amino-3-methylpyridine: Similar in structure but lacks the carboxylic acid group.
Uniqueness
2-Pyridinecarboxylicacid,3-amino-5-methyl-(9CI) is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
CAS No. |
53636-67-2 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-amino-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,8H2,1H3,(H,10,11) |
InChI Key |
IVSRJDYLHFTVIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)C(=O)O)N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)N |
Origin of Product |
United States |
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